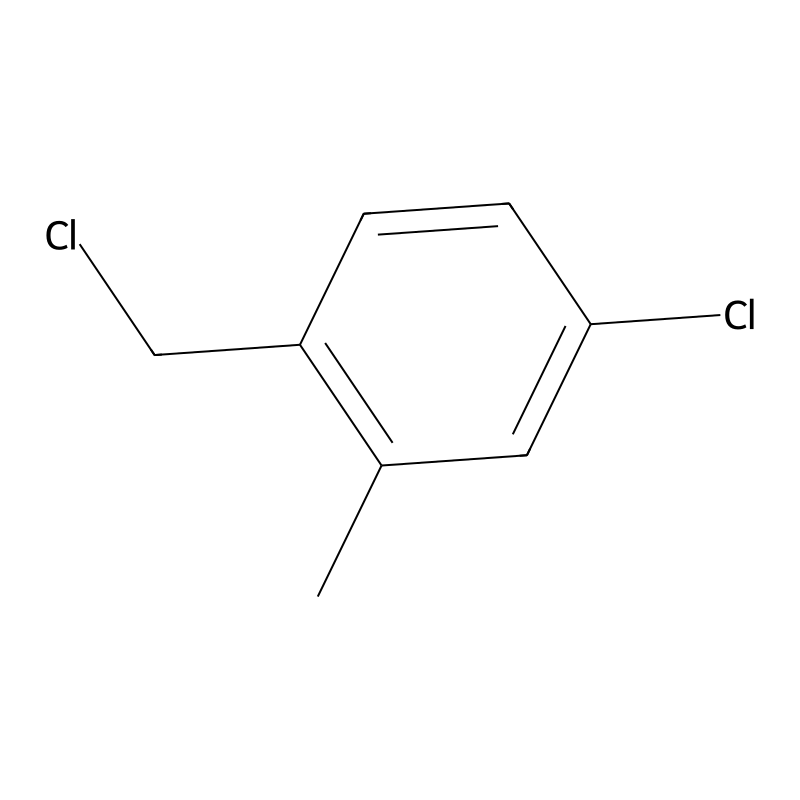

4-Chloro-1-(chloromethyl)-2-methylbenzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

While resources like chemical databases () and commercial suppliers (https://pubchem.ncbi.nlm.nih.gov/compound/1-chloro-4-chloromethyl-2-methylbenzene) confirm the existence and basic properties of this compound, no scientific publications or research directly mentioning its use were readily found.

This doesn't necessarily indicate an absence of research involving 4-Chloro-1-(chloromethyl)-2-methylbenzene. It's possible that its use might be:

- Emerging or specialized: The compound might be under investigation in specific research areas that haven't yet resulted in widely published findings.

- Proprietary or confidential: Its use might be part of ongoing research not yet publicly disclosed, potentially due to commercial or intellectual property considerations.

Further Exploration:

If you require information on this specific compound, you might consider:

- Consulting directly with researchers in relevant fields, potentially through scientific conferences or online platforms.

- Searching for patents or patent applications mentioning the compound, as these might offer insights into potential applications.

- Monitoring scientific publications and databases over time, as new research involving the compound might emerge in the future.

4-Chloro-1-(chloromethyl)-2-methylbenzene is notable for its reactivity, which stems from the presence of both the chloromethyl group and the chlorine atom on the aromatic ring. This compound typically appears as a colorless to pale yellow liquid with a distinct odor. It is soluble in organic solvents but has limited solubility in water .

There is no current scientific research readily available on the specific mechanism of action of 4-Chloro-1-(chloromethyl)-2-methylbenzene.

- Substitution Reactions: The chloromethyl group can be replaced by various nucleophiles such as amines, alcohols, or thiols.

- Oxidation Reactions: It can be oxidized to yield corresponding aldehydes or carboxylic acids.

- Reduction Reactions: The chloromethyl group can be reduced to form a methyl group.

These reactions highlight its versatility as a reagent in organic synthesis.

Research indicates that 4-chloro-1-(chloromethyl)-2-methylbenzene exhibits potential biological activity. It has been investigated for its role in enzyme-catalyzed reactions and metabolic pathways. Additionally, it shows promise as a candidate for drug development, particularly in cancer therapy due to its cytotoxic properties against cancer cells .

Several methods exist for synthesizing 4-chloro-1-(chloromethyl)-2-methylbenzene:

- Chlorination of 4-Methylbenzyl Chloride: This method involves using chlorine gas in the presence of a catalyst like ferric chloride under controlled conditions to achieve selective chlorination.

- Industrial Production: In large-scale production, continuous flow reactors are often employed to ensure consistent quality and yield. Advanced catalysts and optimized conditions facilitate high efficiency and purity of the final product .

The compound serves multiple purposes across various fields:

- Chemical Industry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

- Biological Research: Employed in studies related to enzyme activity and metabolic processes.

- Agricultural Chemicals: Utilized in the production of agrochemicals and pesticides.

- Dyes and Polymers: Acts as a precursor in manufacturing dyes and polymers .

Interaction studies involving 4-chloro-1-(chloromethyl)-2-methylbenzene focus on its reactivity with nucleophiles and electrophiles. The chloromethyl group’s high reactivity allows it to participate in various substitution and addition reactions, making it an important compound for further exploration in synthetic chemistry.

Several compounds share structural similarities with 4-chloro-1-(chloromethyl)-2-methylbenzene. Here are some notable examples:

| Compound Name | Structural Features | Distinctive Characteristics |

|---|---|---|

| 4-Chloro-1-(chloromethyl)benzene | Lacks the methyl group | Simpler structure; less steric hindrance |

| 4-Chloro-1-methylbenzene | Lacks the chloromethyl group | Different reactivity profile |

| 4-Chloro-2-methylbenzyl chloride | Similar structure but different substitution pattern | Varied applications based on substitution |

Uniqueness

The uniqueness of 4-chloro-1-(chloromethyl)-2-methylbenzene lies in its dual functional groups—both the chloromethyl group and chlorine atom on the benzene ring—imparting distinct reactivity and chemical properties that are advantageous for organic synthesis and industrial applications .